Introduction: The Significance of a Fluorinated Building Block
Introduction: The Significance of a Fluorinated Building Block
An In-Depth Technical Guide to the Identification of 2-Benzyloxy-benzotrifluoride (CAS 7007-63-1)
In the landscape of modern drug discovery and materials science, molecules containing the trifluoromethyl (CF₃) group are of paramount importance. The CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.[1][2] When combined with other pharmacologically relevant scaffolds, such as the benzyloxy group, it creates versatile building blocks for novel therapeutics.[3] 2-Benzyloxy-benzotrifluoride (CAS 70097-63-1) is one such building block, merging the stable, electron-withdrawing benzotrifluoride moiety with a flexible benzyloxy ether linkage.
This guide provides a comprehensive, multi-technique framework for the unambiguous identification, characterization, and purity assessment of 2-Benzyloxy-benzotrifluoride. It is designed for researchers and drug development professionals who require a self-validating system for confirming the identity and quality of this critical intermediate. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and reliable analytical workflow.
Molecular Profile and Physicochemical Properties
A foundational step in identification is understanding the molecule's basic properties. While experimental data for this specific compound is not widely published, we can predict its characteristics based on its constituent parts: the benzotrifluoride core and the benzyl ether group.
Table 1: Core Identifiers and Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 70097-63-1 | Registry Number |
| Molecular Formula | C₁₄H₁₁F₃O | - |
| Molecular Weight | 252.23 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Predicted based on related compounds[4][5] |
| Boiling Point | ~280-300 °C | Estimated based on benzotrifluoride and benzyl ether analogues |
| Density | ~1.25 g/mL | Estimated based on benzotrifluoride (1.19 g/mL)[6] |
| Solubility | Soluble in common organic solvents (DCM, Ether, Acetone) | General property of aromatic ethers |
Context: Synthesis and Potential Impurities
Unambiguous identification requires an understanding of the synthetic route, as this informs the potential impurities that may be present. A common and logical method for preparing 2-Benzyloxy-benzotrifluoride is the Williamson ether synthesis . This reaction involves the deprotonation of 2-hydroxy-benzotrifluoride with a base, followed by nucleophilic substitution with benzyl bromide or chloride.
Why this matters for identification: The primary analytical challenge is not just confirming the product's existence, but distinguishing it from:
-
Unreacted Starting Materials: 2-hydroxy-benzotrifluoride and benzyl bromide.
-
By-products: Dibenzyl ether (from self-condensation of benzyl bromide).
-
Isomers: If the starting phenol was impure, isomers like 3- or 4-Benzyloxy-benzotrifluoride could be present.
Each analytical technique described below is chosen for its ability to uniquely identify the target molecule and differentiate it from these potential contaminants.
Spectroscopic Characterization: The Core of Identification
A combination of spectroscopic methods provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For 2-Benzyloxy-benzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Causality: The molecule possesses distinct proton environments: two different aromatic rings and a unique benzylic CH₂ group. The strong electronegativity of the oxygen and the CF₃ group creates a predictable electronic environment, leading to characteristic chemical shifts.
Step-by-Step Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Expect signals in the aromatic region (7.0-7.8 ppm) and a key singlet for the benzylic protons.
-
¹³C NMR Acquisition: Acquire a carbon spectrum. This will confirm the presence of 12 distinct carbon signals (two carbons have identical shifts by symmetry).
-
¹⁹F NMR Acquisition: Acquire a fluorine spectrum. This should show a sharp singlet, confirming the presence of a single CF₃ environment. Use CFCl₃ as an external standard (δ = 0.00 ppm).[7]
-
Data Processing: Process the spectra to determine chemical shifts (δ), integration values, and coupling constants (J).
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ~7.6 | d | Ar-H (adjacent to CF₃) |
| ~7.4-7.5 | m | 3 Ar-H (benzotrifluoride ring) + 2 Ar-H (benzyl ortho) | |
| ~7.3 | m | 3 Ar-H (benzyl meta/para) | |
| ~5.2 | s | O-CH₂-Ar (Key diagnostic singlet) | |
| ¹³C | ~160 | s | C -O (on benzotrifluoride ring) |
| ~136 | s | Quaternary C (benzyl ring) | |
| ~132-127 | m | 6 Ar-CH signals | |
| ~125 | q | C -CF₃ (quartet due to C-F coupling)[7] | |
| ~123 | q | -C F₃ (large quartet due to C-F coupling)[7] | |
| ~71 | s | O-CH₂-Ar (Key diagnostic signal) | |
| ¹⁹F | ~ -62 | s | -CF₃ (Key diagnostic singlet) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique as it simultaneously provides purity information (from the GC trace) and mass data.[8][9]
Causality: The ether linkage is a relatively weak point in the molecule and is prone to cleavage upon ionization. This predictable fragmentation is a key identifier.
Step-by-Step Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). Use a temperature program that ramps from ~50 °C to 280 °C to separate the product from any lower or higher boiling impurities.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire a full scan spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragments (EI)
| m/z | Ion Structure | Rationale |
| 252 | [C₁₄H₁₁F₃O]⁺ | Molecular Ion (M⁺) |
| 161 | [C₇H₄F₃O]⁺ | Cleavage of the benzyl group |
| 145 | [C₇H₄F₃]⁺ | Loss of the benzyloxy radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the benzyl fragment). Highly characteristic. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[10]
Causality: The vibrations of specific bonds (C-O, C-F, C=C) absorb infrared radiation at characteristic frequencies, creating a unique "fingerprint" for the molecule.[11][12]
Step-by-Step Protocol: FTIR Analysis
-
Sample Preparation: As the compound is a liquid, place a single drop between two KBr or NaCl salt plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands corresponding to the molecule's functional groups.
Table 4: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100-3000 | C-H stretch | Aromatic C-H bonds |
| 2950-2850 | C-H stretch | Aliphatic C-H in the CH₂ group |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring vibrations |
| 1300-1100 | C-F stretch | Strong, characteristic bands for the CF₃ group |
| 1250-1200 | C-O stretch | Asymmetric stretch of the Aryl-O-CH₂ ether |
| 1050-1000 | C-O stretch | Symmetric stretch of the Aryl-O-CH₂ ether |
Integrated Identification and Purity Workflow
No single technique is sufficient. A self-validating system relies on an orthogonal workflow where each step confirms the last and adds new information.
This workflow ensures trustworthiness:
-
GC-MS First: Provides a rapid assessment of purity and confirms the molecular weight. If the major peak does not have m/z = 252, there is a fundamental problem.
-
NMR for Structure: If purity and MW are correct, NMR provides the definitive structural proof.
-
FTIR for Confirmation: A quick FTIR confirms the presence of the expected functional groups, corroborating the NMR and MS data.
Applications and Relevance
The structural features of 2-Benzyloxy-benzotrifluoride make it a valuable intermediate in several research areas:
-
Medicinal Chemistry: It can be used as a starting material to synthesize more complex molecules where the benzotrifluoride group acts as a metabolically stable, lipophilic element, and the benzyloxy group can be deprotected to reveal a phenol for further functionalization.[13][14]
-
Agrochemicals: Benzotrifluoride derivatives are common in insecticides and crop protection chemicals.[13]
-
Materials Science: Fluorinated compounds are used in the synthesis of polymers and liquid crystals.[14]
Safety and Handling
-
Hazards:
-
Flammability: Benzotrifluoride is a highly flammable liquid.[4] It is prudent to treat the derivative as flammable and keep it away from ignition sources.
-
Irritation: Related benzyloxy compounds can cause skin and eye irritation.[15][16]
-
Inhalation: Avoid inhaling vapors; work in a well-ventilated area or a chemical fume hood.[16]
-
-
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[17]
-
Handle in a well-ventilated fume hood.
-
Ground all equipment when transferring large quantities to prevent static discharge.[4]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Conclusion
The unambiguous identification of 2-Benzyloxy-benzotrifluoride (CAS 70097-63-1) is not achieved by a single measurement but through a logical, multi-step analytical workflow. By integrating Mass Spectrometry for molecular weight confirmation, comprehensive NMR spectroscopy (¹H, ¹³C, and ¹⁹F) for definitive structural elucidation, and FTIR for functional group verification, researchers can establish a self-validating system of proof. This rigorous approach is essential for ensuring the quality and identity of this valuable building block, thereby upholding the integrity of subsequent research and development in medicine, agriculture, and materials science.
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